Cas no 86540-81-0 ((2R,3R)-2-hydroxy-3-methylpentanoic acid)

(2R,3R)-2-Hydroxy-3-methylpentanoic acid is a chiral hydroxy acid characterized by its stereospecific (2R,3R) configuration, which is critical for applications requiring enantiomeric purity. Its structure, featuring both a hydroxyl and a methyl group on adjacent carbon atoms, makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The compound’s stereochemistry can influence biological activity, making it useful in asymmetric synthesis and drug development. Its stability under standard conditions and compatibility with common reagents enhance its practicality in laboratory and industrial settings. The product is typically supplied with high chemical and optical purity, ensuring reproducibility in research and production processes.
(2R,3R)-2-hydroxy-3-methylpentanoic acid structure
86540-81-0 structure
Product name:(2R,3R)-2-hydroxy-3-methylpentanoic acid
CAS No:86540-81-0
MF:C6H12O3
MW:132.157682418823
MDL:MFCD19238071
CID:661391
PubChem ID:10796774

(2R,3R)-2-hydroxy-3-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3R)-
    • (2S,3S)-HMPA
    • (2R,3R)-2-hydroxy-3-methylpentanoic acid
    • (2R,3R)-2-Hydroxy-3-methylpentanoic acid (ACI)
    • Pentanoic acid, 2-hydroxy-3-methyl-, [R-(R*,R*)]- (ZCI)
    • (2R,3R)-2-Hydroxy-3-methyl-pentanoate
    • DTXSID601347302
    • Rel-(2R,3R)-2-hydroxy-3-methylpentanoic acid
    • 59653-35-9
    • UNII-ZHK526L1KJ
    • 2-Hydroxy-3-methylvaleric acid, (2R,3R)-
    • Q27161414
    • 2-Hydroxy-3-methylpentanoic acid, (2R,3R)-
    • CS-0108582
    • 2-hydroxy-3-methyl-Valerate
    • EN300-214785
    • 2-hydroxy-3-methyl-pentanoic acid
    • 2-Hydroxy-3-methylvalerate
    • 31PQT8YA0S
    • DB-130840
    • 86540-81-0
    • (2R,3R)-2-hydroxy-3-methyl-pentanoic acid
    • 2R-hydroxy-3R-methyl-pentanoic acid
    • alpha-hydroxy-beta-methylvaleric acid
    • isoleucic acid
    • D-Isoleucic acid
    • Isoleucic acid, (-)-
    • Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3R)-rel-
    • SCHEMBL1623516
    • CHEBI:89228
    • ZHK526L1KJ
    • A-hydroxy-b-methylvalerate
    • Pentanoic acid, 2-hydroxy-3-methyl-, (R*,R*)-
    • 2-Hydroxy-3-methyl-pentanoate
    • HY-W074264
    • D76826
    • A-hydroxy-b-methylvaleric acid
    • LMFA01050380
    • UNII-31PQT8YA0S
    • Isoleucic acid, (+/-)-
    • 2-hydroxy-3-methyl-Valeric acid
    • MDL: MFCD19238071
    • Inchi: 1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1
    • InChI Key: RILPIWOPNGRASR-RFZPGFLSSA-N
    • SMILES: [C@H](O)(C(=O)O)[C@H](C)CC

Computed Properties

  • Exact Mass: 132.078644241g/mol
  • Monoisotopic Mass: 132.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų
  • XLogP3: 0.9

(2R,3R)-2-hydroxy-3-methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179222-500mg
(2R,3R)-2-Hydroxy-3-methylpentanoic acid
86540-81-0 98%
500mg
¥9255.00 2024-04-28
Enamine
EN300-214785-0.25g
(2R,3R)-2-hydroxy-3-methylpentanoic acid
86540-81-0 95%
0.25g
$1048.0 2023-09-16
Enamine
EN300-214785-1.0g
(2R,3R)-2-hydroxy-3-methylpentanoic acid
86540-81-0 95%
1g
$0.0 2023-06-06
Enamine
EN300-214785-0.05g
(2R,3R)-2-hydroxy-3-methylpentanoic acid
86540-81-0 95%
0.05g
$562.0 2023-09-16
Enamine
EN300-214785-5.0g
(2R,3R)-2-hydroxy-3-methylpentanoic acid
86540-81-0 95%
5.0g
$6140.0 2023-02-22
Enamine
EN300-214785-0.5g
(2R,3R)-2-hydroxy-3-methylpentanoic acid
86540-81-0 95%
0.5g
$1652.0 2023-09-16
Enamine
EN300-214785-0.1g
(2R,3R)-2-hydroxy-3-methylpentanoic acid
86540-81-0 95%
0.1g
$735.0 2023-09-16
A2B Chem LLC
AC14828-500mg
Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3R)-
86540-81-0 95%
500mg
$1774.00 2024-04-19
1PlusChem
1P004MDO-1g
Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3R)-
86540-81-0 95%
1g
$2680.00 2024-04-21
1PlusChem
1P004MDO-50mg
Pentanoic acid, 2-hydroxy-3-methyl-, (2R,3R)-
86540-81-0 95%
50mg
$757.00 2024-04-21

(2R,3R)-2-hydroxy-3-methylpentanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  4 h, 0 °C; 15 h, 0 °C; 0 °C → rt; 15 min, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Reference
Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin
Kienle, Maryline; et al, Journal of Medicinal Chemistry, 2020, 63(3), 1105-1131

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9
2.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Water Solvents: Water ;  rt → 0 °C; 0 °C; 3 h, 0 °C; 0 °C → rt; 24 h, rt
Reference
In vitro synthesis of new cyclodepsipeptides of the PF1022-type: probing the α-D-hydroxy acid tolerance of PF1022 synthetase
Mueller, Jane; et al, ChemBioChem, 2009, 10(2), 323-328

Production Method 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9, rt
Reference
In vitro synthesis of new enniatins: Probing the α-D-hydroxy carboxylic acid binding pocket of the multienzyme enniatin synthetase
Feifel, Sven C.; et al, ChemBioChem, 2007, 8(15), 1767-1770

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  3 h, cooled; 24 h, rt
1.2 Reagents: Sodium bicarbonate ;  pH 6, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Synthesis, characterization and activity of new phosphonate dipeptides as potential inhibitors of VanX
Jia, Chao; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 482-484

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water
Reference
Mirror image supramolecular helical tapes formed by the enantiomeric-depsipeptide derivatives of the amyloidogenic peptide amylin(20-29)
Elgersma, Ronald C.; et al, Tetrahedron Letters, 2008, 49(6), 987-991

(2R,3R)-2-hydroxy-3-methylpentanoic acid Raw materials

(2R,3R)-2-hydroxy-3-methylpentanoic acid Preparation Products

Additional information on (2R,3R)-2-hydroxy-3-methylpentanoic acid

Introduction to (2R,3R)-2-hydroxy-3-methylpentanoic Acid (CAS No. 86540-81-0)

(2R,3R)-2-hydroxy-3-methylpentanoic acid, identified by its Chemical Abstracts Service number CAS No. 86540-81-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, belonging to the class of hydroxy acids, has garnered attention due to its unique structural properties and potential biological activities. The stereochemistry of this compound, specifically the (2R,3R) configuration, plays a crucial role in determining its interactions with biological targets, making it a subject of extensive study in medicinal chemistry.

The compound’s molecular structure consists of a five-carbon chain with hydroxyl and methyl substituents at the second and third carbon positions, respectively. This arrangement confers upon it specific chiral properties that are essential for its biological function. The stereochemistry at the 2R and 3R positions is critical for its recognition by biological receptors, influencing both its efficacy and selectivity in potential therapeutic applications.

In recent years, there has been growing interest in the development of novel hydroxy acids for their applications in drug discovery and biochemistry. (2R,3R)-2-hydroxy-3-methylpentanoic acid has been studied for its potential role in modulating various biological pathways. Its structural features suggest that it may interact with enzymes and receptors involved in metabolic processes, inflammation, and cell signaling.

One of the most compelling aspects of this compound is its potential as a chiral building block in the synthesis of more complex molecules. Chiral compounds are essential in pharmaceuticals because they often exhibit different biological activities depending on their stereochemistry. The (2R,3R) configuration of (2R,3R)-2-hydroxy-3-methylpentanoic acid makes it a valuable intermediate in the synthesis of enantiomerically pure drugs, which can lead to improved therapeutic outcomes with fewer side effects.

Recent research has highlighted the compound’s significance in the context of metabolic disorders. Studies have indicated that hydroxy acids can influence key metabolic pathways by acting as intermediates or regulators. (2R,3R)-2-hydroxy-3-methylpentanoic acid has been shown to interact with enzymes such as acyl-CoA dehydrogenases and mitochondrial transporters, suggesting its potential role in energy metabolism and fatty acid oxidation.

The stereochemical specificity of this compound also makes it an attractive candidate for studying enzyme-substrate interactions. By understanding how (2R,3R)-2-hydroxy-3-methylpentanoic acid binds to its target proteins, researchers can gain insights into the mechanisms underlying various diseases. This knowledge can be leveraged to design more effective drugs that mimic or inhibit the activity of these enzymes.

In addition to its potential therapeutic applications, (2R,3R)-2-hydroxy-3-methylpentanoic acid has been explored for its role in biochemical research. Its unique structure allows it to serve as a probe for understanding the function of hydroxyl acid derivatives in biological systems. Researchers are using this compound to investigate how hydroxyl groups influence molecular recognition and binding affinity.

The synthesis of (2R,3R)-2-hydroxy-3-methylpentanoic acid presents both challenges and opportunities for synthetic chemists. The need to maintain the correct stereochemistry during synthesis requires careful selection of reaction conditions and catalysts. Advances in asymmetric synthesis have made it possible to produce this compound with high enantiomeric purity, opening doors for further exploration of its biological activities.

One area where this compound shows promise is in the development of novel antibiotics. Hydroxy acids have been identified as having antimicrobial properties due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes. (2R,3R)-2-hydroxy-3-methylpentanoic acid could be a starting point for designing new antibiotics that target resistant strains of bacteria.

The environmental impact of hydroxy acids is also an area of growing interest. Researchers are investigating how these compounds behave in natural ecosystems and how they can be used to develop more sustainable chemical processes. The biodegradability and low toxicity profile of (2R,3R)-2-hydroxy-3-methylpentanoic acid make it an attractive candidate for green chemistry applications.

In conclusion, (2R,3R)-2-hydroxy-3-methylpentanoic acid (CAS No. 86540-81-0) is a versatile compound with significant potential in pharmaceutical research and development. Its unique stereochemistry and structural features make it a valuable tool for studying metabolic pathways, enzyme interactions, and drug design. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological systems and developing new therapeutic strategies.

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